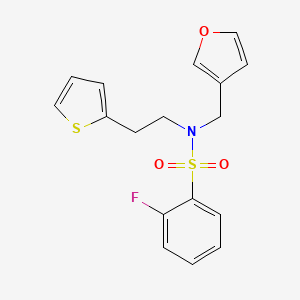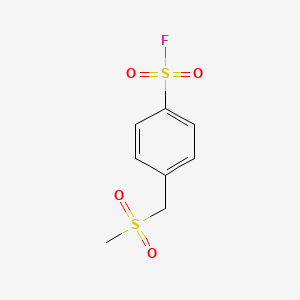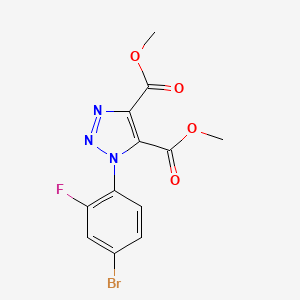
dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DBF) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DBF belongs to the class of triazole-based compounds, which have been shown to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
作用机制
The mechanism of action of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. For example, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation, which is important for the function of various signaling pathways.
Biochemical and Physiological Effects
dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the maintenance of tissue homeostasis. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the cleavage of various cellular substrates. Cell cycle arrest is a process in which cells are prevented from progressing through the cell cycle, which is important for the prevention of uncontrolled cell growth. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to induce cell cycle arrest in cancer cells at various stages of the cell cycle. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
实验室实验的优点和局限性
One of the advantages of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively simple synthesis method, which allows for the efficient production of the compound in large quantities. Additionally, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit promising biological activities, which make it a potential candidate for drug discovery and development. However, one of the limitations of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its potential side effects.
未来方向
There are several potential future directions for research involving dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. One direction is to further investigate the mechanism of action of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its potential targets in cancer cells. Another direction is to explore the potential of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate as a therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, further research is needed to optimize the synthesis method of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and to improve its solubility in water, which could expand its potential applications in drug discovery and development.
合成方法
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized using a one-pot, three-component reaction involving 4-bromo-2-fluoroaniline, dimethyl acetylenedicarboxylate, and sodium azide. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the triazole ring. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
科学研究应用
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit promising biological activities, including antitumor, antifungal, and antibacterial properties. In particular, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been shown to exhibit antifungal activity against Candida albicans, a common fungal pathogen. Additionally, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
dimethyl 1-(4-bromo-2-fluorophenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)8-4-3-6(13)5-7(8)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLSVASQJXWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

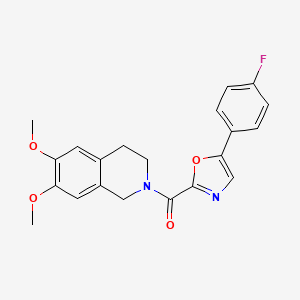
![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)
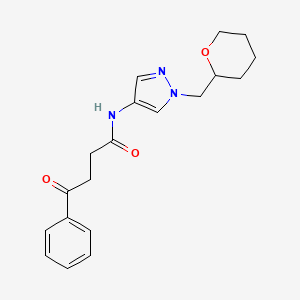
![N-cyclohexyl-6-[(methylsulfinyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2912093.png)
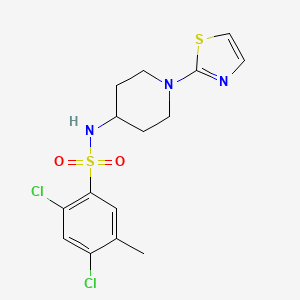
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2912096.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2912097.png)
![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2912101.png)

![Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B2912104.png)
